Amine Basicity Reduction: Trifluoroethylamine vs. Ethylamine
The trifluoroethylamine motif in (1R)-1-(2-anthryl)-2,2,2-trifluoroethylamine reduces amine basicity by approximately 4.5–5.7 pKa units compared to its non-fluorinated ethylamine analog. The predicted pKa for (1S)-1-(2-anthryl)-2,2,2-trifluoroethylamine (the enantiomer, sharing identical physicochemical properties) is 4.28 ± 0.30 , whereas non-fluorinated 1-aryl-ethylamines typically exhibit conjugate acid pKa values in the range of 9–10 [1]. The parent system β,β,β-trifluoroethylamine has a measured pKa of 5.7 versus >10 for ethylamine [1]. This reduction means the compound is predominantly unprotonated at physiological pH (7.4), whereas non-fluorinated analogs remain largely protonated, profoundly affecting membrane permeability, hydrogen-bond donor capacity, and pharmacokinetic profiles when incorporated into bioactive molecules [2].
| Evidence Dimension | Amine basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Predicted pKa = 4.28 ± 0.30 (for the (S)-enantiomer; value applies equally to (R)-enantiomer) |
| Comparator Or Baseline | Non-fluorinated 1-aryl-ethylamines: pKa ~9–10; β,β,β-trifluoroethylamine: measured pKa = 5.7; ethylamine: pKa >10 |
| Quantified Difference | ΔpKa ≈ 4.5–5.7 units lower for the trifluoroethylamine compound; >4.3 log unit reduction vs. ethylamine parent |
| Conditions | Predicted pKa from ChemicalBook database using ACD/Labs Percepta prediction software; literature pKa for trifluoroethylamine from ACS Symposium Series |
Why This Matters
For procurement decisions in medicinal chemistry programs, the ~5-unit pKa reduction dictates that this compound will be predominantly neutral at physiological pH, fundamentally altering its behavior as a building block for CNS-penetrant or orally bioavailable drug candidates compared to non-fluorinated alternatives.
- [1] ACS Symposium Series. The Effect of Aliphatic Fluorine on Amine Drugs. Measured pKa: ethylamine >10; β,β,β-trifluoroethylamine = 5.7. View Source
- [2] Review: The trifluoroethylamine function as peptide bond replacement. Discusses 3D tetrahedral stereogenic trifluoroethylamine vs. planar peptide bond, high metabolic stability, low basicity, and retained H-bond donor capacity. View Source
